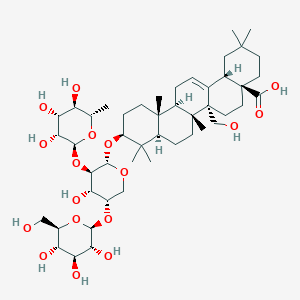

Raddeanoside 20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Raddeanoside 20 is a triterpenoid saponin compound isolated from the rhizome of Anemone raddeana Regel, a plant belonging to the Ranunculaceae family. This compound is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .

Mechanism of Action

Target of Action

Raddeanoside 20, a triterpenoid isolated from the rhizome of Anemone raddeana, primarily targets the generation of superoxide . Superoxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cellular signaling and immune response .

Mode of Action

This compound interacts with its target by suppressing the generation of superoxide . This interaction is concentration-dependent, meaning the suppression effect increases as the concentration of this compound increases .

Biochemical Pathways

For instance, superoxide is involved in the regulation of cellular redox status and inflammatory responses . Therefore, the suppression of superoxide generation by this compound could potentially influence these processes.

Result of Action

This compound’s suppression of superoxide generation can lead to various molecular and cellular effects. For instance, it has been reported that this compound exhibits strong anti-proliferative and anti-metastasis abilities in breast cancer cells, accompanied by cell cycle arrest, apoptosis, autophagy, and reversion of epithelial-mesenchymal transition (EMT) .

Biochemical Analysis

Biochemical Properties

Raddeanoside 20 interacts with various biomolecules in biochemical reactions. It has been shown to suppress the generation of superoxide , suggesting that it may interact with enzymes and proteins involved in the production of reactive oxygen species .

Cellular Effects

This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its ability to suppress superoxide generation suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in the production of reactive oxygen species . This could potentially involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raddeanoside 20 involves the extraction of triterpenoid saponins from the rhizome of Anemone raddeana Regel. The process typically includes:

Extraction: The dried rhizome is powdered and subjected to solvent extraction using ethanol or methanol.

Purification: The extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Raddeanoside 20 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its biological activity.

Substitution: Substitution reactions, particularly involving the glycosidic moieties, can lead to the formation of new saponin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosylation reactions often employ glycosyl donors and catalysts like trifluoromethanesulfonic acid.

Major Products: The major products formed from these reactions are various saponin derivatives, each with distinct biological activities .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationship of saponins.

Biology: Raddeanoside 20 is used to investigate cellular mechanisms, including apoptosis and autophagy.

Medicine: The compound exhibits promising anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for drug development.

Industry: this compound is explored for its use in the formulation of natural health products and cosmetics

Comparison with Similar Compounds

Raddeanoside 20 is compared with other triterpenoid saponins such as:

Raddeanoside Ra: Similar in structure but differs in the glycosidic moieties attached to the aglycone.

Raddeanoside Rb: Another triterpenoid saponin with distinct biological activities.

Anemoside B4: A well-studied saponin from Pulsatilla chinensis with potent anticancer properties

Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple cellular pathways makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-44(6)27(43(29,4)5)10-13-45(7)28(44)9-8-23-24-18-42(2,3)14-15-46(24,41(57)58)16-17-47(23,45)21-49/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46-,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLYDFRRIHVAM-YUSSBOCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)CO)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)CO)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2868457.png)

![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)

![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2868463.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)

![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868474.png)